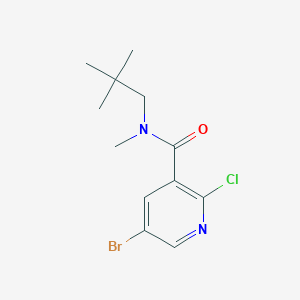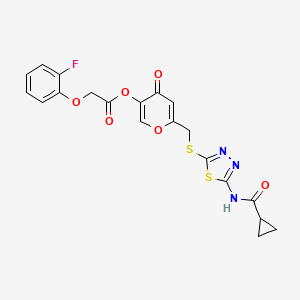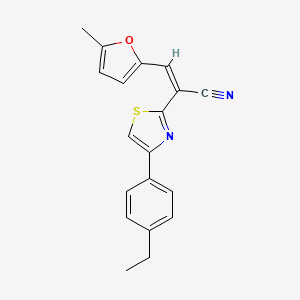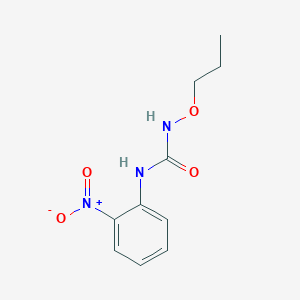![molecular formula C13H12Cl2O2 B2444809 3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287344-32-3](/img/structure/B2444809.png)
3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,6-Dichlorophenyl)methyl]bicyclo[111]pentane-1-carboxylic acid is a synthetic organic compound characterized by its unique bicyclo[111]pentane core This structure is notable for its three-dimensionality and rigidity, which can impart distinct physical and chemical properties compared to more planar molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Carbene Insertion Method
Starting Materials: Bicyclo[1.1.0]butane and a suitable carbene precursor.
Reaction Conditions: Typically involves the generation of a carbene intermediate, which then inserts into the central bond of bicyclo[1.1.0]butane to form the bicyclo[1.1.1]pentane framework.
-
Radical or Nucleophilic Addition
Starting Materials: [1.1.1]Propellane and appropriate nucleophiles or radicals.
Reaction Conditions: The reaction proceeds via the addition of nucleophiles or radicals across the strained bonds of [1.1.1]propellane, leading to the formation of the bicyclo[1.1.1]pentane core.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods may include continuous flow processes and the use of robust catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions
Common Reagents: Halogenating agents, nucleophiles.
Conditions: Typically carried out under mild to moderate conditions to avoid decomposition of the bicyclo[1.1.1]pentane core.
Products: Substituted derivatives of the original compound, where the 2,6-dichlorophenyl group can be modified.
-
Oxidation and Reduction Reactions
Common Reagents: Oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride.
Conditions: Controlled conditions to prevent over-oxidation or over-reduction.
Products: Oxidized or reduced forms of the compound, potentially altering the carboxylic acid group.
Wissenschaftliche Forschungsanwendungen
Chemistry
Molecular Rods and Rotors: The rigid bicyclo[1.1.1]pentane core makes it suitable for use in molecular rods and rotors, which are components in molecular machines and sensors.
Biology and Medicine
Industry
Wirkmechanismus
The mechanism by which 3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects is largely dependent on its application. In drug discovery, for example, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bicyclo[1.1.1]pentane core can enhance binding affinity and selectivity due to its unique spatial arrangement .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the 2,6-dichlorophenyl group, making it less reactive and potentially less versatile in applications.
3-Phenyl-bicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but with a phenyl group instead of a 2,6-dichlorophenyl group, which can affect its chemical reactivity and biological activity.
Uniqueness
The presence of the 2,6-dichlorophenyl group in 3-[(2,6-Dichlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for enhanced biological activity due to the electron-withdrawing effects of the chlorine atoms .
Eigenschaften
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2O2/c14-9-2-1-3-10(15)8(9)4-12-5-13(6-12,7-12)11(16)17/h1-3H,4-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIVDRVUNWHONX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-3-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2444728.png)



![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-4-ethoxybenzamide](/img/structure/B2444733.png)


![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2444739.png)


![4-[(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)methyl]oxan-4-ol](/img/structure/B2444747.png)
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N,N-dimethyl-3-oxobutanamide](/img/structure/B2444748.png)
![(3Z)-6-methyl-3-{[(3-methylphenyl)amino]methylidene}-3,4-dihydro-2H-pyran-2,4-dione](/img/structure/B2444749.png)
